Methyl 4-(2,6-difluorophenyl)-2,4-dioxobutanoate

Influenza endonuclease Cap-dependent endonuclease inhibitor Antiviral drug discovery

Methyl 4-(2,6-difluorophenyl)-2,4-dioxobutanoate (CAS 1037130-74-7) is a fluorinated aryl diketoester belonging to the 4-aryl-2,4-dioxobutanoate chemotype. This compound class is recognized for its metal-chelating dioxobutanoate moiety, which underlies inhibitory activity against two-metal-dependent enzymes including HIV-1 integrase and influenza cap-dependent endonuclease.

Molecular Formula C11H8F2O4
Molecular Weight 242.178
CAS No. 1037130-74-7
Cat. No. B2616571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(2,6-difluorophenyl)-2,4-dioxobutanoate
CAS1037130-74-7
Molecular FormulaC11H8F2O4
Molecular Weight242.178
Structural Identifiers
SMILESCOC(=O)C(=O)CC(=O)C1=C(C=CC=C1F)F
InChIInChI=1S/C11H8F2O4/c1-17-11(16)9(15)5-8(14)10-6(12)3-2-4-7(10)13/h2-4H,5H2,1H3
InChIKeySINDSIHKSFOEOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-(2,6-difluorophenyl)-2,4-dioxobutanoate (CAS 1037130-74-7): Class Identity and Procurement Context


Methyl 4-(2,6-difluorophenyl)-2,4-dioxobutanoate (CAS 1037130-74-7) is a fluorinated aryl diketoester belonging to the 4-aryl-2,4-dioxobutanoate chemotype. This compound class is recognized for its metal-chelating dioxobutanoate moiety, which underlies inhibitory activity against two-metal-dependent enzymes including HIV-1 integrase and influenza cap-dependent endonuclease [1][2]. The 2,6-difluorophenyl substitution pattern distinguishes this specific congener from its 2,4-difluoro, 2,5-difluoro, and mono-fluoro regioisomers, each of which presents different electronic and steric profiles at the aryl ketone position. The methyl ester functionality further differentiates this compound from the free acid form (4-(2,6-difluorophenyl)-2,4-dioxobutanoic acid, PDB ligand GXG), providing a protected carboxylic acid handle for synthetic elaboration or prodrug strategies [3]. Commercially available at 95% purity from multiple vendors including Bidepharm, Enamine, and AKSci, this compound is positioned as a research-grade building block for medicinal chemistry and chemical biology applications .

Why Regioisomeric or Ester-Swapped Analogs Cannot Substitute for Methyl 4-(2,6-difluorophenyl)-2,4-dioxobutanoate (CAS 1037130-74-7)


Within the 4-aryl-2,4-dioxobutanoate series, the position of fluorine substitution on the phenyl ring is not a trivial structural variation; it directly modulates both target engagement and physicochemical properties relevant to downstream applications. The 2,6-difluoro pattern imposes a distinct dihedral angle between the aryl ring and the keto group, altering the torsion-dependent conjugation of the diketo pharmacophore and its capacity to chelate divalent metal ions in enzyme active sites [1]. The methyl ester, compared with the free acid or ethyl ester, offers a balance of hydrolytic stability and synthetic utility that makes it the preferred protected form for multistep synthesis where late-stage unmasking of the carboxylic acid is required [2]. These structure–property relationships mean that substituting a 2,4-difluoro regioisomer (CAS 1119299-61-4), a 2,5-difluoro regioisomer (CAS 175711-74-7), or the corresponding ethyl ester (CAS 959046-72-1) cannot be assumed to yield equivalent biological or synthetic outcomes without explicit experimental validation.

Quantitative Differentiation Evidence for Methyl 4-(2,6-difluorophenyl)-2,4-dioxobutanoate (CAS 1037130-74-7) vs. Closest Analogs


Influenza Endonuclease Inhibition: 2,6-Difluoro vs. 2,4-Difluoro Substitution Pattern Comparison

In a congeneric series of 4-substituted 2,4-dioxobutanoic acid derivatives evaluated for influenza cap-dependent endonuclease inhibition, the 2,6-difluorophenyl-bearing analog (compound 12a) demonstrated an IC50 of 1.51 µM, whereas the 2,4-difluorophenyl-bearing analog (compound 12e) exhibited an IC50 of 2.33 µM under identical assay conditions [1]. This represents a 1.54-fold potency advantage conferred by the 2,6-difluoro substitution pattern. Notably, the 2-fluorophenyl mono-substituted analog (12c) showed only 44–48% inhibition at 30 µM, and the 4-methyl-1,2,3-thiadiazol-5-yl analog (9e) was similarly weak. The 2,6-difluoro pattern thus emerges as the superior aryl substitution among the analogs tested in this head-to-head series.

Influenza endonuclease Cap-dependent endonuclease inhibitor Antiviral drug discovery

Structural Biology Evidence: 2,6-Difluorophenyl-Diketo Acid Engages a Unique Anion-π Interaction in Malate Synthase

The co-crystal structure of M. tuberculosis malate synthase (GlcB) in complex with 4-(2,6-difluorophenyl)-2,4-dioxobutanoic acid (PDB 6DKO, ligand GXG) revealed that the 2,6-difluorophenyl ring participates in a specific anion-π interaction with the enzyme active site, a binding modality that directs inhibitor orientation and contributes to potency [1][2]. The parent phenyl-diketo acid (PDKA) scaffold exhibited an IC50 of 2.0 µM against GlcB [3]. While the methyl ester form (CAS 1037130-74-7) differs from the co-crystallized free acid, the 2,6-difluorophenyl recognition element is preserved. The solved structure enables rational, structure-guided optimization of this chemotype that is not possible with regioisomers lacking validated structural data.

Tuberculosis drug discovery Malate synthase inhibition Anion-π interaction Structure-based drug design

Methyl Ester vs. Free Acid: Synthetic Utility and Prodrug Potential in the Diketo Acid Series

The methyl ester form of 4-(2,6-difluorophenyl)-2,4-dioxobutanoate (CAS 1037130-74-7) serves as a protected carboxylic acid synthon, enabling synthetic transformations at the diketo or aryl positions without interference from the free acid functionality. This is particularly relevant given that the free acid form (GXG, MW 228.15) is the biologically active metal-chelating species. In the broader β-diketo acid HIV integrase inhibitor field, ester prodrugs have been shown to dramatically improve antiviral activity: for compound 96, the anti-HIV EC50 improved from 500 nM (free acid) to 9 nM (prodrug form) [1]. While this specific data point comes from a pyridinone-scaffold diketo acid series rather than the 4-aryl-2,4-dioxobutanoate series, it establishes the general principle that esterification can bridge the gap between target engagement and cellular efficacy. The methyl ester of the target compound is therefore not merely a storage form but a strategic intermediate positioned for either direct biological evaluation or further prodrug optimization.

Prodrug design Carboxylic acid protection Synthetic intermediate HIV integrase

Electrochemical Characterization: Polarographic Reduction Behavior of Methyl 4-Aryl-2,4-dioxobutanoates

Methyl 4-aryl-2,4-dioxobutanoates, including the 2,6-difluorophenyl congener, undergo polarographic reduction in aqueous 2-propanol via two cathodic waves, yielding the corresponding methyl 4-aryl-2,4-dihydroxybutanoates [1]. The half-wave potential (E1/2) of the first cathodic wave shifts monotonically toward more negative values with increasing pH (slope dE/dpH = 25 mV/pH unit in the pH range 2.29–5.15, and 82 mV/pH unit in the range 5.15–12.06), reflecting the proton-coupled nature of the reduction. This electrochemical signature is specific to the methyl ester diketo tautomeric form (IA) and provides a quantitative analytical fingerprint that distinguishes the ester from the free acid, which exhibits different protonation-dependent redox behavior due to its ionizable carboxyl group [2].

Electrochemistry Polarography Redox properties Analytical characterization

Evidence-Backed Research and Industrial Application Scenarios for Methyl 4-(2,6-difluorophenyl)-2,4-dioxobutanoate (CAS 1037130-74-7)


Influenza Cap-Dependent Endonuclease Inhibitor Lead Optimization

Medicinal chemistry programs targeting influenza virus cap-dependent endonuclease can prioritize methyl 4-(2,6-difluorophenyl)-2,4-dioxobutanoate as a synthetic intermediate for lead optimization. Direct head-to-head data show that the 2,6-difluorophenyl substitution pattern confers a 1.54-fold IC50 advantage (1.51 µM) over the 2,4-difluoro isomer (2.33 µM) in the corresponding 4-substituted 2,4-dioxobutanoic acid series [1]. The methyl ester serves as a protected form of the metal-chelating diketo acid pharmacophore, enabling late-stage diversification at the ester position to modulate pharmacokinetic properties without altering the validated 2,6-difluoro recognition element.

M. tuberculosis Malate Synthase (GlcB) Structure-Based Drug Design

For antitubercular drug discovery targeting the glyoxylate shunt enzyme malate synthase, the 2,6-difluorophenyl diketo acid chemotype is the only regioisomer with a publicly available co-crystal structure (PDB 6DKO) demonstrating a specific anion-π interaction in the GlcB active site [1][2]. The parent PDKA scaffold has a validated IC50 of 2.0 µM against GlcB and demonstrated in vivo efficacy in a mouse model of tuberculosis [3]. Methyl 4-(2,6-difluorophenyl)-2,4-dioxobutanoate can serve as a starting material for synthesizing focused PDKA libraries, with the methyl ester providing a synthetic handle for conversion to amides, hydrazides, or alternative esters as part of structure–activity relationship exploration.

HIV-1 Integrase Inhibitor Scaffold Exploration and Prodrug Development

The 4-aryl-2,4-dioxobutanoate chemotype is a validated HIV-1 integrase inhibitor scaffold [1]. Methyl 4-(2,6-difluorophenyl)-2,4-dioxobutanoate provides the 2,6-difluoro substitution pattern within a methyl ester-protected form, positioning it for evaluation as either a direct integrase inhibitor or a prodrug precursor. Class-level precedent from the broader β-diketo acid field demonstrates that ester prodrugs can improve anti-HIV EC50 by over 50-fold compared to the corresponding free acid (500 nM to 9 nM) [2]. The methyl ester's smaller steric profile, relative to the ethyl ester analog, may facilitate more efficient enzymatic or chemical hydrolysis to release the active free acid in cellular contexts.

Synthetic Methodology Development Utilizing the Diketoester Scaffold

The 4-aryl-2,4-dioxobutanoate framework, with its β-dicarbonyl and aryl ketone functionalities, is a versatile substrate for heterocycle synthesis and diversity-oriented synthesis. The 2,6-difluorophenyl group provides a distinctive 19F NMR handle for reaction monitoring and product characterization, while the methyl ester enables selective transformations at the ester carbonyl without affecting the ketone groups. The established polarographic reduction behavior of this compound class [1] additionally offers an orthogonal analytical method for tracking reaction progress, particularly useful when UV-active chromophores are obscured by other reaction components.

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